molecular formula C5H6N2O B021099 2-Amino-3-hydroxypyridine CAS No. 16867-03-1

2-Amino-3-hydroxypyridine

Cat. No.: B021099
CAS No.: 16867-03-1
M. Wt: 110.11 g/mol
InChI Key: BMTSZVZQNMNPCT-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypyridine is an organic compound with the molecular formula C5H6N2O. It is characterized by the presence of both an amino group and a hydroxyl group attached to a pyridine ring. This compound is known for its ability to form complexes with various transition metals and its utility in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-hydroxypyridine (AHPD) is the tin-lead (Sn-Pb) mixed perovskite . This compound plays a crucial role in the formation of perovskite solar cells, which are widely recognized for their suitable band gap width and high optical absorption coefficients .

Mode of Action

AHPD, which contains a pyridine nitrogen and an –NH2 group in the molecule, acts as a bidentate anchoring additive in the FA0.7MA0.3Pb0.5Sn0.5I3 precursor solution to improve device performance . The incorporation of AHPD into the precursor solution effectively suppresses the oxidation of Sn2+ and thus the p-doping level defects . Furthermore, the pyridine nitrogen and the enamine-like –NH2 could retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 .

Biochemical Pathways

The introduction of AHPD leads to the formation of compact large-grained films and improves the carrier transport by passivation of the grain boundaries . This process enhances the efficiency of tin-lead perovskite solar cells.

Result of Action

The introduction of AHPD into the precursor solution of perovskite solar cells leads to a significant improvement in their performance. Compared with the control device, an optimized device incorporating 2 mol% AHPD exhibited a power conversion efficiency (PCE) of 19.18% for narrow band gap perovskite solar cells, an increase of nearly 22% .

Action Environment

The action of AHPD is influenced by environmental factors such as the presence of other compounds in the precursor solution and the conditions under which the solar cells are manufactured and operated . .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-amino-3-hydroxypyridine involves the ring-opening reaction of furfural with chlorine gas. The process includes the following steps :

  • Add 350g of water into a reaction vessel and cool to 0°C.
  • Introduce chlorine gas while maintaining the temperature between 0-10°C.
  • Add furfural in intervals, ensuring continuous stirring.
  • Transfer the mixture to another vessel and adjust the pH to 1.5-2 using liquid alkali.
  • Cool the mixture and filter to obtain the product.

Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale, with optimized conditions to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes and mild acidic or basic conditions.

    Complexation Reactions: Require the presence of metal salts and often occur in aqueous or alcoholic solutions.

    Substitution Reactions: Utilize alkyl halides and strong bases like sodium hydroxide.

Major Products:

    Schiff Bases: Formed from condensation reactions with aldehydes.

    Metal Complexes: Result from complexation reactions with transition metals.

    Substituted Pyridines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

2-Amino-3-hydroxypyridine has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in the synthesis of functionalized coumarins and oxazines.

    Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Medicine: Utilized in the preparation of clinical drugs due to its bioactive properties.

    Industry: Acts as a corrosion inhibitor for metals like aluminium and copper.

Comparison with Similar Compounds

  • 2-Amino-3-pyridinol
  • 3-Amino-2-hydroxypyridine
  • 4-Amino-2-hydroxypyridine
  • 2-Amino-5-bromopyridine

Comparison: 2-Amino-3-hydroxypyridine is unique due to its specific positioning of the amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and complexation properties. Compared to its analogs, it exhibits superior performance in forming stable metal complexes and has broader applications in both scientific research and industrial processes .

Properties

IUPAC Name

2-aminopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTSZVZQNMNPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50168588
Record name 2-Amino-3-hydroxypyridine
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Molecular Weight

110.11 g/mol
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CAS No.

16867-03-1
Record name 2-Amino-3-hydroxypyridine
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Record name 2-Amino-3-hydroxypyridine
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Record name 2-AMINO-3-HYDROXYPYRIDINE
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Record name 2-aminopyridin-3-ol
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Synthesis routes and methods

Procedure details

A mixture of 89.7 g (2.3 moles) of sodamide, 500 cc of xylene containing 0.1 cc of oleic acid and 95 g (1 mole) of 3-hydroxypyridine was placed in a Magne Drive as described in Example 2. The autoclave was closed and purged of air with ammonia, pressurized with ammonia to 40 psig and to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. The mixture was heated (158°-186° ) for almost 5 hours, during which time hydrogen was evolved. The autoclave was cooled to room temperature, vented to atmospheric pressure and hydrolyzed with 250 cc of water. The temperature during the hydrolysis was 60° C. The aqueous phase was separated and neutralized to pH 7.0 with concentrated hydrochloric acid. It was extracted 3 times with 4-picoline. The picoline extracts were combined and distilled to give 39.3 g of recovered 3-hydroxypyridine and 40.6 g of 2-amino-3 -hydroxypyridine boiling 223°-228° C. at 29 mm. The melting point of the 2-amino-3-hydroxypyridine. recrystallized from methanol-xylene, was 162°-163° C. The structure was confirmed by NMR and the IR spectrum was identical to the spectrum of 2-amino-3-hydroxypyridine found in Aldrich Library of Infrared Spectra. 2nd ed., p. 1157E. The yield of 2-amino-3-hydroXypyridine, based on 3-hydroxypyridine recovered, was 62.9%. This result significantly differed from the literature report by Levitt and Levitt, Chemistry and Industry, 1621 (1963) which reports the amination of 3-hydroxypyridine gave 2.6-diaminopyridine in good yield while also pointing out that 2-amino-3-hydroxypyridine should, in fact, not be obtained. This is not true of applicants' discovery. The recovered 2-amino-3-hydroxypyridine was found useful, for example, in preparing prostaglandin synthetase inhibitors as reported in Belg. Patent 830,786 (1975), in preparing anti-inflammatory agents, analgesics and antipyretics as reported in Shen, et al., Ger. Offen. 2,330,109 (1974), and in preparing antibacterials as reported in Meszaros et al., Hung Telies, 10,957 (1975). The 2-amino-3-hydroxypyridine was also found useful in the preparation of metallized azo dyes for dyeing wool, polyamide, and acrylic fibers as reported in Back and Buehler, Ger. Offen. 2,236,299 (1973) and Ger. Offen. 2,236,269 (1973).
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 2-Amino-3-hydroxypyridine is C5H6N2O, and its molecular weight is 110.11 g/mol. []

A: this compound has been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, UV-Vis, and mass spectrometry. These techniques provide information about its structure, functional groups, and electronic transitions. [, , , , , , ]

A: this compound exhibits good thermal stability, with a 10% weight loss temperature in the range of 340–370 °C when incorporated into poly(urethane-urea) elastomers. [] Its stability in different solvents and pH conditions has also been studied. [, , , ]

ANone: this compound has been explored in various applications, including:

  • Cosmetics: It is considered safe for use as an oxidative hair dye ingredient at specific concentrations. []
  • Elastomers: It can be incorporated into poly(urethane-urea) elastomers to modify their properties. []
  • Corrosion inhibition: 2-[(3-Hydroxypyridin-2-yl)amino]naphthalene-1,4-dione, a Schiff base derived from this compound, shows potential as a corrosion inhibitor for mild steel in acidic solutions. []
  • Optoelectronic and photovoltaic devices: Organotin(IV) complexes derived from this compound show potential for use in optoelectronic and photovoltaic devices due to their favorable photophysical properties. []

ANone: this compound is a versatile compound that participates in various reactions, including:

  • Schiff base formation: It readily reacts with aldehydes and ketones to form Schiff base ligands, which have been extensively studied for their complexation abilities with metal ions. [, , , , ]
  • Azo dye formation: It can be diazotized and coupled with various aromatic compounds to synthesize azo dyes with applications in textiles and analytical chemistry. [, , , , ]
  • Heterocycle synthesis: It serves as a building block for synthesizing diverse heterocyclic compounds, including oxazolo[4,5-b]pyridine-2(3H)-one, thiourea derivatives, and imidazo[1,2-a]pyridine derivatives. [, , , , , ]
  • Complexation with metal ions: It forms complexes with various metal ions, such as Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(II), Fe(III), Al(III), Ga(III), In(III), and oxovanadium(IV), showcasing its potential in coordination chemistry. [, , , , , , , , ]

ANone: The downstream effects depend on the specific application:

  • As a ligand in metal complexes: The resulting complexes exhibit diverse properties and potential applications in catalysis, materials science, and biological systems. [, , , , , , ]
  • As part of azo dyes: The dyes demonstrate coloristic properties and are explored for their analytical applications in detecting metal ions. [, , , , ]
  • In heterocyclic synthesis: The synthesized heterocycles often possess biological activities and find use as pharmaceutical intermediates or in materials science. [, , , , , ]

ANone: Various analytical techniques are employed, including:

  • Spectroscopy: 1H NMR, 13C NMR, IR, UV-Vis, and mass spectrometry provide structural information and confirm the identity of the compound. [, , , , , , ]
  • Elemental analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, confirming the purity and elemental ratios within the molecule. []
  • Thermal analysis (TGA): Evaluates thermal stability and decomposition patterns, providing insights into its behavior at elevated temperatures. [, ]
  • Electrochemical techniques (DC polarography, cyclic voltammetry, differential pulse polarography): Investigate redox properties and elucidate electron transfer mechanisms. [, ]
  • X-ray crystallography: Determines the three-dimensional structure of crystalline forms, providing insights into molecular geometry and packing arrangements. [, , ]

ANone: Modifying the structure of this compound by introducing various substituents on the pyridine ring or by converting its functional groups into different moieties leads to significant changes in its properties and activities. For instance:

  • Metal complexation: The nature and position of substituents on the pyridine ring affect the stability constants and geometries of metal complexes. [, ]
  • Azo dye properties: Substituents on the aromatic ring influence the color, lightfastness, and solubility of the resulting azo dyes. [, , ]
  • Biological activity: Incorporating this compound into larger molecules like Schiff bases or heterocycles can modulate their biological activity, including antibacterial, antifungal, antioxidant, and enzyme inhibitory properties. [, , ]

A: Studies have investigated the solubility of this compound and its derivatives in various solvents, including water, ethanol, methanol, and acetone. [, , , ] The dissolution rate and solubility can be influenced by factors like pH, temperature, and the presence of other solutes.

A: While specific SHE regulations for this compound might vary depending on the region and application, its use in cosmetics as an oxidative hair dye ingredient necessitates compliance with safety assessments and regulations. The Expert Panel for Cosmetic Ingredient Safety concluded that it is safe for use in oxidative hair dye formulations within the present practices of use and concentration. []

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